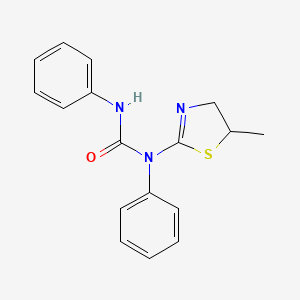![molecular formula C15H12N2O4S B11494710 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B11494710.png)
6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one typically involves the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one. This reaction proceeds regioselectively at the sulfur atom in an alkaline medium to form sulfanyl derivatives . The reaction conditions often include the use of mercaptans and mild conditions such as room temperature and acetonitrile (MeCN) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions at the CH2 group of the lactone ring.
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Condensation: Formation of 1-[(aryl,hetaryl)methylidene]-6-methyl-1,3,4,5-tetrahydrofuro[3,4-c]pyridin-3,4-diones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thiourea: For nucleophilic substitution reactions.
Aromatic and Heteroaromatic Aldehydes: For condensation reactions.
Aliphatic Amines and Hydrazines: For the formation of amides and hydrazides.
Major Products Formed
The major products formed from these reactions include:
Sulfanyl Derivatives: From alkylation reactions.
Amides and Hydrazides: From reactions with aliphatic amines and hydrazines.
Bicyclic Pyridazinones: From heterocyclization of hydrazides in acidic medium.
Scientific Research Applications
6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its potential antibacterial and anti-influenza activities.
Mechanism of Action
The mechanism of action of 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. This interaction can result in the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: A precursor in the synthesis of the target compound.
1-hetarylmethylidene-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3-ones: Known for their antibacterial and anti-influenza activities.
Uniqueness
6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one is unique due to its specific structural features, such as the presence of a nitrobenzyl group and a furo[3,4-c]pyridine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C15H12N2O4S/c1-9-6-11-7-21-15(18)13(11)14(16-9)22-8-10-2-4-12(5-3-10)17(19)20/h2-6H,7-8H2,1H3 |
InChI Key |
NRATYZOLZUKSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![3-(4-methoxyphenyl)-N-{1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B11494633.png)
![N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11494636.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)
![2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11494644.png)
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11494652.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)
![ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11494670.png)
![N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11494678.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide](/img/structure/B11494684.png)
![N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11494688.png)
![2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11494689.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-phenoxyethyl)acetamide](/img/structure/B11494691.png)

